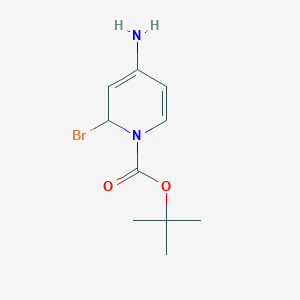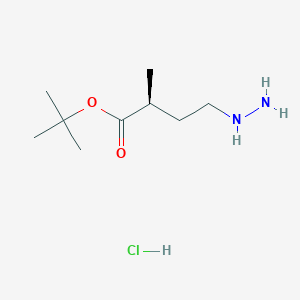
tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride is a chemical compound that features a tert-butyl ester group, a hydrazinyl group, and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride typically involves the following steps:
Formation of tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the hydrazinyl group: This step involves the reaction of the tert-butyl ester with hydrazine or its derivatives under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the hydrazinyl compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Substituted esters or amides.
科学的研究の応用
Tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: Used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
tert-Butyl (2S)-4-hydrazinyl-2-methylbutanoate: Lacks the hydrochloride salt.
tert-Butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
Uniqueness
The presence of the hydrochloride salt in tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H21ClN2O2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(5-6-11-10)8(12)13-9(2,3)4;/h7,11H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 |
InChIキー |
YJRYCQYJPYLICO-FJXQXJEOSA-N |
異性体SMILES |
C[C@@H](CCNN)C(=O)OC(C)(C)C.Cl |
正規SMILES |
CC(CCNN)C(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
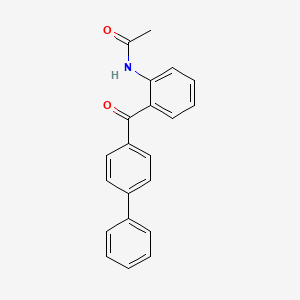
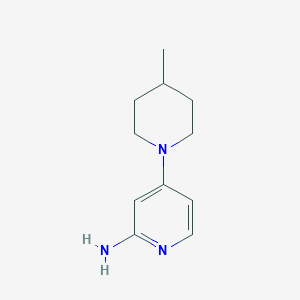
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
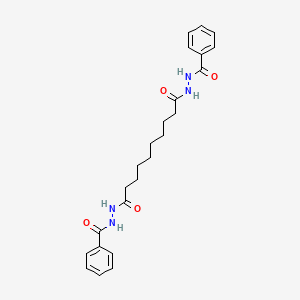

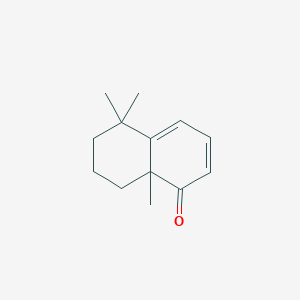
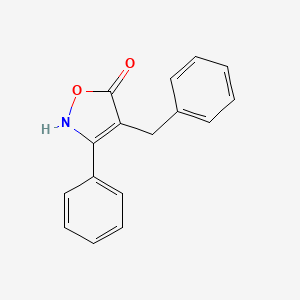
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
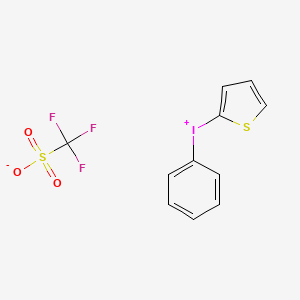
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
